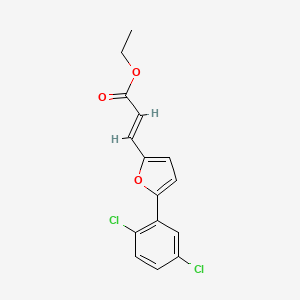

Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate

Description

Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate is an α,β-unsaturated ester featuring a furan ring substituted with a 2,5-dichlorophenyl group at the 5-position.

Properties

Molecular Formula |

C15H12Cl2O3 |

|---|---|

Molecular Weight |

311.2 g/mol |

IUPAC Name |

ethyl (E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoate |

InChI |

InChI=1S/C15H12Cl2O3/c1-2-19-15(18)8-5-11-4-7-14(20-11)12-9-10(16)3-6-13(12)17/h3-9H,2H2,1H3/b8-5+ |

InChI Key |

DAILWEDMXATBAQ-VMPITWQZSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Ligand: Phosphine-based ligands (e.g., 2-(di-tert-butylphosphino)-1-phenyl-1H-pyrrole) enhance catalytic efficiency.

-

Solvent: Dimethylformamide (DMF)/water mixtures or toluene under aerobic conditions.

Example Protocol:

-

Combine 5-bromofuran-2-carbaldehyde (1 equiv.), 2,5-dichlorophenylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), and ligand (0.1 equiv.) in DMF/water (4:1).

-

Heat at 100°C for 15 hours under nitrogen.

-

Purify via column chromatography (silica gel, hexane/ethyl acetate).

Knoevenagel Condensation for Acrylate Formation

The Knoevenagel condensation between 5-(2,5-dichlorophenyl)furan-2-carbaldehyde and ethyl cyanoacetate introduces the acrylate group.

Reaction Conditions:

Example Protocol:

-

Dissolve 5-(2,5-dichlorophenyl)furan-2-carbaldehyde (1 equiv.) and ethyl cyanoacetate (1.1 equiv.) in ethanol.

-

Add piperidine (0.1 equiv.) and reflux at 80°C for 6 hours.

Diels-Alder Approach for Furan Ring Construction

The Diels-Alder reaction between furan and maleic anhydride forms a bicyclic intermediate, which is subsequently functionalized.

Reaction Conditions:

Example Protocol:

-

React furan (1 equiv.) with maleic anhydride (1.2 equiv.) in dichloromethane at 25°C for 24 hours.

-

Hydrolyze the adduct to yield 2,3-dicarboxylic acid-7-oxabicyclo[2.2.1]hept-5-ene.

-

Treat with ethyl chloroformate and triethylamine to form the acrylate ester.

Palladium-Catalyzed Direct Arylation

Direct arylation avoids pre-functionalized starting materials by coupling 2,5-dichlorobenzene directly with furan-2-acrylate derivatives.

Reaction Conditions:

Continuous Flow Synthesis for Scalability

Continuous flow reactors enhance yield and purity in large-scale production.

Reaction Conditions:

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | High regioselectivity | Requires pre-functionalized boronic acid | 74–91 | Moderate |

| Knoevenagel Condensation | Mild conditions, eco-friendly solvents | Sensitive to aldehyde purity | 72–95 | High |

| Diels-Alder Approach | Builds furan ring in situ | Multi-step, low atom economy | 50–65 | Low |

| Direct Arylation | Fewer steps | Limited substrate scope | 60–75 | Moderate |

| Continuous Flow | High throughput, consistent purity | High initial setup cost | >90 | Industrial |

Critical Considerations in Synthesis

-

Purification: Column chromatography (hexane/ethyl acetate) or recrystallization (ethanol) ensures >95% purity.

-

Stereoselectivity: The (E)-isomer predominates due to conjugation stabilization during Knoevenagel condensation.

-

By-Products: Decarboxylation or furan ring oxidation may occur under acidic conditions; neutral pH is recommended .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Saturated ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)propanoate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has indicated that Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate exhibits several notable biological properties:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various microbial strains, suggesting potential applications in medical microbiology for developing antimicrobial agents.

- Antifungal Properties : Studies have shown that it can inhibit the growth of specific fungal pathogens, indicating its usefulness in treating fungal infections.

- Anti-inflammatory Effects : this compound has been linked to the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation pathways.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study conducted on various microbial strains showed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound effectively inhibited cyclooxygenase (COX)-1 and COX-2 enzymes. This inhibition was associated with reduced prostaglandin E2 production in macrophages stimulated with lipopolysaccharide (LPS), confirming its anti-inflammatory potential.

Case Study 3: Anticancer Activity

Research focusing on cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. Flow cytometry analyses showed an increase in early apoptotic cells after treatment, highlighting its potential in cancer therapy.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and synthetic characteristics:

Biological Activity

Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a furan ring, a dichlorophenyl group, and an acrylate moiety. Its molecular formula is CHClO, with a molecular weight of approximately 311.2 g/mol. The IUPAC name reflects its structural characteristics, indicating the presence of double bonds and functional groups that contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have shown its effectiveness against various pathogenic microorganisms. For example, the compound demonstrated notable inhibition zones in microbial assays, suggesting its potential as an antimicrobial agent in medical microbiology.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory conditions.

Anticancer Activity

This compound has shown promising anticancer activities in various studies. Mechanistically, it may induce apoptosis in cancer cells through pathways that involve the activation of caspases and the disruption of mitochondrial membrane potential. Such mechanisms highlight its potential as a therapeutic agent in oncology.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 3-(furan-2-yl)propanoate | Lacks dichlorophenyl group | Different biological activities due to simpler structure |

| 3-(5-(4-chlorophenyl)furan-2-yl)acrylic acid | Similar structure but different substitution pattern | Variations in reactivity and applications |

| Methyl 3-(5-phenylfuran-2-yl)acrylate | Contains phenyl instead of dichlorophenyl | Distinct chemical properties due to lack of chlorine substituents |

The presence of the dichlorophenylic group enhances the compound's biological properties compared to its analogs.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the furan ring and subsequent attachment of the dichlorophenyl group through various coupling reactions. In industrial settings, continuous flow reactors may be utilized to enhance production efficiency and control over reaction parameters.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Evaluation : A study demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating strong efficacy.

- Anti-inflammatory Studies : In vivo models showed that treatment with this compound resulted in reduced paw edema comparable to standard anti-inflammatory drugs like diclofenac sodium.

- Anticancer Research : Experimental data indicated that this compound could inhibit cell proliferation in various cancer cell lines (e.g., HeLa and A549), with IC50 values suggesting effective cytotoxicity at low concentrations.

Q & A

Q. What are the standard synthetic routes and purification strategies for Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate?

The synthesis typically involves multi-step organic reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to form the acrylate moiety. For example, ethyl acrylate derivatives can be synthesized via a Wittig reaction using triethyl phosphonoacetate and aldehydes under basic conditions (e.g., KOH in DMF) . Purification often employs column chromatography with hexane/ethyl acetate gradients (6.5:3.5 ratio) to isolate the product with high purity. Elemental analysis (C, H, N) and spectroscopic methods (NMR, IR) are critical for validating structural integrity .

Q. How is the structural characterization of this compound performed in academic research?

Key techniques include:

- Elemental Analysis : To confirm empirical formula (e.g., C, H, N content within ±0.3% deviation) .

- NMR Spectroscopy : H and C NMR identify substituent positions on the furan and dichlorophenyl groups.

- Mass Spectrometry : High-resolution MS determines molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and confirms E/Z configuration of the acrylate group, as seen in similar furan-acrylate derivatives .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound?

The acrylate’s α,β-unsaturated carbonyl system enables nucleophilic additions (e.g., Michael additions) and cycloadditions. For example:

- Electrophilic Substitution : The dichlorophenyl group directs electrophiles to specific positions on the furan ring.

- Photochemical Reactivity : UV irradiation may induce [2+2] cycloadditions or isomerization, requiring controlled light exposure and solvent selection (e.g., dry acetonitrile) to minimize side reactions . Computational studies (DFT) can predict regioselectivity and transition states .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer activity may arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.

- Solubility Issues : Use DMSO/water mixtures (≤0.1% DMSO) to avoid cytotoxicity artifacts.

- Metabolic Stability : Evaluate hepatic microsomal degradation to distinguish intrinsic activity from metabolic byproducts. Parallel studies with fluorinated analogs (e.g., trifluoromethyl derivatives) can clarify structure-activity relationships .

Q. What methodologies optimize the compound’s stability for pharmacological studies?

- pH-Dependent Stability : Conduct kinetic studies in buffers (pH 1–10) to identify degradation pathways (e.g., ester hydrolysis). LC-MS monitors degradation products .

- Light Sensitivity : Store solutions in amber vials under inert gas (N/Ar) to prevent photoisomerization.

- Thermal Stability : Differential scanning calorimetry (DSC) determines decomposition temperatures, guiding storage conditions (e.g., –20°C for long-term stability) .

Q. How can computational tools predict interactions between this compound and biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) or receptors. Focus on the dichlorophenyl group’s hydrophobic interactions and the acrylate’s hydrogen-bonding potential.

- MD Simulations : GROMACS simulations (100 ns) assess binding stability in aqueous environments. Validate with experimental IC values from enzyme inhibition assays .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.